molecular formula C14H19NO4 B14052615 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid

4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid

Cat. No.: B14052615
M. Wt: 265.30 g/mol
InChI Key: FBAMWHCVNBCAPV-LLVKDONJSA-N
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Description

4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl-protected amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the coupling of the protected amino acid with a benzoic acid derivative. Common reagents used in this synthesis include diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylic acids, while reduction of the carbonyl group yields alcohols .

Scientific Research Applications

4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and peptide coupling reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid: Similar structure but with a different side chain.

    tert-butyl (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride: Similar Boc-protected amino acid structure.

Uniqueness

4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid is unique due to its specific combination of a benzoic acid core and a Boc-protected amino acid side chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-[(2S)-3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)11(8-15)9-4-6-10(7-5-9)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m1/s1

InChI Key

FBAMWHCVNBCAPV-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CN)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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